molecular formula C25H18Cl2N2O4 B11084577 methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B11084577
M. Wt: 481.3 g/mol
InChI Key: VNVUIZQPAIOKBO-LDADJPATSA-N
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Description

Methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a unique structure that includes chlorinated aromatic rings and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for coupling reactions: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18Cl2N2O4

Molecular Weight

481.3 g/mol

IUPAC Name

methyl 2-[[(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C25H18Cl2N2O4/c1-32-25(31)19-7-3-5-9-22(19)29-24(30)18(14-28)12-16-10-11-23(21(27)13-16)33-15-17-6-2-4-8-20(17)26/h2-13H,15H2,1H3,(H,29,30)/b18-12+

InChI Key

VNVUIZQPAIOKBO-LDADJPATSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)/C#N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)C#N

Origin of Product

United States

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